molecular formula C17H14FNO6 B460865 Methyl 2-amino-4-(2-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate CAS No. 695211-38-2

Methyl 2-amino-4-(2-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate

Cat. No.: B460865
CAS No.: 695211-38-2
M. Wt: 347.29g/mol
InChI Key: ZYJFTUZFDDQOJY-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(2-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate is a synthetic pyranopyran derivative characterized by a fused bicyclic core with a 2-fluorophenyl substituent at position 4, a hydroxymethyl group at position 6, and a methyl ester at position 2. Its synthesis typically involves kojic acid derivatives or multicomponent reactions, as inferred from analogous compounds in the literature .

Properties

IUPAC Name

methyl 2-amino-4-(2-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNO6/c1-23-17(22)13-12(9-4-2-3-5-10(9)18)15-14(25-16(13)19)11(21)6-8(7-20)24-15/h2-6,12,20H,7,19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYJFTUZFDDQOJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(OC2=C(C1C3=CC=CC=C3F)OC(=CC2=O)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-4-(2-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrano[3,2-b]pyran core, followed by the introduction of the amino, fluorophenyl, hydroxymethyl, and carboxylate groups through various substitution and addition reactions. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The industrial methods would also focus on ensuring the safety and environmental sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(2-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The carbonyl group in the pyran ring can be reduced to form a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions involving bases like sodium hydroxide or acids like hydrochloric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction of the carbonyl group would produce a dihydroxy compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, Methyl 2-amino-4-(2-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its fluorophenyl group could enhance its interaction with biological targets.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its structural features might confer specific pharmacological properties, making it a candidate for the treatment of various diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure might impart desirable characteristics to these materials.

Mechanism of Action

The mechanism by which Methyl 2-amino-4-(2-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorophenyl group could play a crucial role in enhancing binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ primarily in substituent groups on the phenyl ring, ester/cyano functionalization at position 3, and modifications to the hydroxymethyl moiety. Below is a systematic comparison:

Structural Variations

Compound Name Substituent at Position 4 Functional Group at Position 3 Key Structural Differences Evidence ID
Methyl 2-amino-4-(2-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate 2-Fluorophenyl Methyl ester Reference compound N/A
Methyl 2-amino-4-(4-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate 4-Chlorophenyl Methyl ester Halogen substitution (F → Cl; para vs. ortho position)
Methyl 2-amino-4-(2-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate 2-Chlorophenyl Methyl ester Halogen substitution (F → Cl; same position)
Ethyl 2-amino-4-(4-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate 4-Fluorophenyl Ethyl ester Ester chain length (methyl → ethyl); phenyl substitution position
2-Amino-4-(2-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile 2-Fluorophenyl Cyano group (-CN) Carboxylate replaced with nitrile Not directly cited; inferred from

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) IR Spectral Peaks (cm⁻¹) Key NMR Signals (δ, ppm)
Methyl 2-amino-4-(2-fluorophenyl)-...-carboxylate (Target) C₁₇H₁₄FNO₆ 363.30* Not reported Predicted: ~1700 (C=O ester), ~3400 (NH₂/OH) Not available
Methyl 4-(4-chlorophenyl) analog C₁₇H₁₄ClNO₆ 363.75 Not reported Not reported Not available
Methyl 4-(2-chlorophenyl) analog C₁₇H₁₄ClNO₆ 363.75 Not reported Not reported Not available
Ethyl 4-(4-fluorophenyl) analog C₁₈H₁₅FNO₆ 376.32 Not reported Not reported Not available
2-Amino-4-(4-(benzyloxy)phenyl)-...-carbonitrile (6a) C₂₃H₁₇N₂O₅ 401.39 221–224 3400 (NH₂/OH), 2199 (C≡N), 1677 (C=O) 4.10 (–CH₂), 5.09 (–CH₂ benzyl), 7.36 (aromatic)
2-Amino-4-(3-((4-chlorobenzyl)oxy)phenyl)-...-carbonitrile (6h) C₂₃H₁₆ClN₂O₅ 435.84 232–236 3406 (NH₂/OH), 2191 (C≡N), 1636 (C=O) Not fully reported

*Calculated based on molecular formula.

Key Observations

Halogen Substitution : Chlorine analogs (e.g., ) exhibit higher molecular weights compared to fluorine derivatives due to chlorine’s greater atomic mass. The position of halogen substitution (ortho vs. para) may influence steric and electronic properties, though data on biological effects are absent.

Functional Group at Position 3 : Carboxylate esters (e.g., ) are polar and may enhance solubility compared to nitriles (e.g., ), which introduce a strong electron-withdrawing group.

Spectral Signatures : IR spectra of nitrile derivatives show distinct C≡N stretches near 2191–2200 cm⁻¹ , while ester analogs would display C=O stretches near 1677–1700 cm⁻¹ .

Q & A

Q. Table 1: Representative Reaction Conditions

ReagentsSolventTemperatureYield (%)Reference
2-fluorobenzaldehydeEthanolReflux65–70
MalononitrileWater80°C72

Basic: How is the pyrano[3,2-b]pyran scaffold confirmed structurally?

Answer:
X-ray crystallography using SHELXL software is employed to resolve the dihydropyran ring conformation and substituent orientations. Key features include:

  • Hydrogen bonding : Between the amino group and carbonyl oxygen (N–H···O=C, ~2.8 Å) .
  • Dihedral angles : The 2-fluorophenyl group typically forms a 45–60° angle with the pyran ring, influencing planarity .

Advanced: How to resolve contradictions in 1H NMR^1 \text{H NMR}1H NMR data for hydroxymethyl and amino protons?

Answer:
Discrepancies arise from dynamic exchange processes or solvent effects. Mitigation strategies:

  • 2D NMR : Use 1H-1H COSY^1 \text{H-}^1 \text{H COSY} and 1H-13C HSQC^1 \text{H-}^{13} \text{C HSQC} to assign overlapping signals (e.g., hydroxymethyl protons at δ 4.10 ppm) .
  • Variable-temperature NMR : Identify exchange broadening by cooling to 253 K .
  • Deuteration : Replace labile protons (e.g., –NH2_2) with D2_2O to confirm assignments .

Advanced: What computational approaches predict the compound’s biological interactions?

Answer:
Molecular dynamics (MD) simulations and docking studies are used to model interactions with enzymes (e.g., tyrosinase):

  • Docking software : AutoDock Vina with AMBER force fields to assess binding affinity .
  • Key interactions : Hydroxymethyl forms H-bonds with active-site residues (e.g., His263 in tyrosinase) .
  • Solvent effects : Include explicit water molecules in simulations to mimic physiological conditions .

Advanced: How to functionalize the hydroxymethyl group for SAR studies?

Answer:
Derivatization strategies include:

  • Acetylation : Treat with acetic anhydride to form –OAc derivatives (monitored by IR at 1740–1760 cm⁻¹) .
  • Oxidation : Use MnO2_2 in acetone to convert –CH2_2OH to –COOH .
  • Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids under Pd catalysis .

Q. Table 2: Functionalization Outcomes

Reaction TypeReagentProductYield (%)Reference
AcetylationAc2_2O, pyridineMethyl 2-acetamido derivative85
OxidationMnO2_2, acetoneCarboxylic acid analog60

Advanced: How to address low yields from competing side reactions during synthesis?

Answer:
Optimize conditions to suppress byproducts:

  • Catalyst screening : Use piperidine instead of K2_2CO3_3 to reduce enol ether formation .
  • Temperature control : Lower reaction temperature (e.g., 60°C) to minimize decomposition .
  • Purification : Column chromatography with silica gel (hexane:ethyl acetate, 3:1) to isolate the target compound .

Advanced: What strategies validate the compound’s mechanism of action in enzyme inhibition?

Answer:
Combine kinetic assays and computational modeling:

  • Enzyme kinetics : Measure KiK_i values via Lineweaver-Burk plots .
  • Fluorescence quenching : Monitor tryptophan residue changes in tyrosinase upon binding .
  • MD simulations : Identify stable binding poses over 100-ns trajectories .

Basic: How to address solubility challenges in biological assays?

Answer:

  • Solvent systems : Use DMSO (≤2% v/v) or DMF for stock solutions .
  • Co-solvents : Add β-cyclodextrin (10 mM) to enhance aqueous solubility .

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